molecular formula C8H12 B13456292 2-Methylidenespiro[3.3]heptane

2-Methylidenespiro[3.3]heptane

Cat. No.: B13456292
M. Wt: 108.18 g/mol
InChI Key: GIHMMLGMHDXGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylidenespiro[3.3]heptane is a chemical building block featuring a spiro[3.3]heptane core, a three-dimensional scaffold increasingly prominent in early-stage drug discovery. This structure serves as a strategic bioisosteric replacement for flat aromatic rings like benzene, which can improve the physicochemical properties of lead compounds, such as reducing lipophilicity and enhancing metabolic stability . The methylidene (exocyclic alkene) group provides a reactive handle for further synthetic elaboration, enabling researchers to diversify the molecule and incorporate it into more complex structures. The inherent rigidity and well-defined exit vectors of the spiro[3.3]heptane system allow for precise spatial positioning of substituents, facilitating thorough exploration of structure-activity relationships in medicinal chemistry programs . This compound is particularly valuable for constructing novel fragments and for use in conformational restriction strategies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

2-methylidenespiro[3.3]heptane

InChI

InChI=1S/C8H12/c1-7-5-8(6-7)3-2-4-8/h1-6H2

InChI Key

GIHMMLGMHDXGFJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(C1)CCC2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylidenespiro 3.3 Heptane

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-Methylidenespiro[3.3]heptane, characteristic peaks would be expected for the C-H bonds of the spirocyclic rings and the exocyclic double bond.

Expected Characteristic FTIR Peaks for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
=C-H (alkene)Stretching3100-3000
C-H (alkane)Stretching3000-2850
C=C (alkene)Stretching1680-1640
-CH₂-Scissoring1480-1440
C-H (alkene)Out-of-plane bending900-650

Note: This table is based on general group frequencies and does not represent experimental data for this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds. The key signals in the Raman spectrum of this compound would arise from the C=C double bond and the carbon skeleton.

Expected Characteristic Raman Shifts for this compound:

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
=C-H (alkene)Stretching3100-3000
C-H (alkane)Stretching3000-2850
C=C (alkene)Stretching1680-1640 (strong intensity)
C-CStretching1200-800

Note: This table is based on general group frequencies and does not represent experimental data for this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since this compound is achiral, it would not exhibit a VCD spectrum. VCD is a powerful tool for determining the absolute configuration of chiral molecules.

Laser Direct Infrared (LDIR) Spectroscopy for Chemical Imaging

Laser Direct Infrared (LDIR) spectroscopy is a modern technique that combines the chemical specificity of infrared spectroscopy with high-resolution imaging. It allows for the visualization of the spatial distribution of different chemical components within a sample. While LDIR could be used to image a sample containing this compound, specific spectral data for this compound is a prerequisite for such an analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of a proton is influenced by its electronic environment. For this compound, distinct signals would be expected for the protons on the exocyclic double bond and the protons of the two cyclobutane (B1203170) rings.

Expected ¹H NMR Chemical Shifts for this compound:

Proton TypeMultiplicity (Expected)Chemical Shift (δ, ppm) (Expected)
Vinylic protons (=CH₂)Singlet or narrow multiplet~4.5-5.5
Allylic protons (-C-CH₂-C=)Multiplet~2.0-2.5
Cyclobutane protons (-CH₂-)Multiplets~1.5-2.2

Note: This table presents estimated chemical shift ranges based on analogous structures and does not represent experimental data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy of this compound would provide critical information about the carbon framework of the molecule. Due to the molecule's symmetry, a specific number of distinct carbon signals would be expected. The spirocyclic nature and the presence of the exocyclic double bond significantly influence the chemical shifts of the carbon atoms.

Based on established principles of ¹³C NMR, the chemical shifts for the carbon atoms in this compound can be predicted. The sp² hybridized carbons of the methylidene group (=CH₂) and the quaternary spirocenter would exhibit characteristic downfield shifts. Conversely, the sp³ hybridized carbons of the cyclobutane rings would appear at higher fields.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=Unavailable
=CH₂Unavailable
Spiro (quaternary C)Unavailable
CH₂ (adjacent to spiro C)Unavailable
CH₂ (beta to spiro C)Unavailable

Note: Specific experimental data for this compound is not publicly available. The table is a representation of expected data based on general principles.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the intricate spin systems within this compound, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks within the cyclobutane rings. Cross-peaks in the COSY spectrum would identify vicinal protons, aiding in the assignment of the methylene (B1212753) groups in the spirocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon, providing a definitive assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be particularly valuable in confirming the connectivity around the quaternary spirocenter and the methylidene group, which lack directly attached protons for HSQC correlation. For instance, correlations from the methylene protons to the spiro carbon and the olefinic carbons would be expected.

Mass Spectrometric Methodologies

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, offering clues to its structure.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Structural Fragment Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile compounds. In this method, the sample is thermally decomposed in an inert atmosphere, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. acadiau.ca For this compound, Py-GC/MS would provide insights into its thermal stability and the characteristic fragmentation pathways of the spiro[3.3]heptane framework. The resulting pyrogram would display a fingerprint of decomposition products, which could be analyzed to understand the underlying structure.

Thermal Extraction-Desorption-Gas Chromatography-Mass Spectrometry (TED-GC/MS)

Thermal Extraction-Desorption-Gas Chromatography-Mass Spectrometry (TED-GC/MS) is a two-step analytical method where a sample is first heated in a thermogravimetric analyzer (TGA) to release volatile and semi-volatile compounds, which are then trapped and subsequently analyzed by thermal desorption GC-MS. This technique could be employed to study the thermal degradation profile of this compound in a controlled manner, allowing for the identification of initial decomposition products at various temperatures.

Liquid Chromatography-Ultraviolet (LC-UV) Detection for Specific Analytes

While this compound itself lacks a strong chromophore for sensitive UV detection at higher wavelengths, its isolated double bond would allow for detection at lower UV wavelengths. Liquid Chromatography with Ultraviolet (LC-UV) detection could be utilized for the quantification of this compound in mixtures, provided that appropriate chromatographic conditions are developed to separate it from other components. The selection of a suitable mobile and stationary phase would be critical for achieving the desired separation.

Reactivity and Reaction Mechanisms of 2 Methylidenespiro 3.3 Heptane

Chemical Transformations Involving the Exocyclic Double Bond

The exocyclic double bond in 2-methylidenespiro[3.3]heptane is the most reactive site for a range of chemical transformations, including polymerization, cycloadditions, hydrogenation, halogenation, and oxidation reactions.

Due to the presence of the vinylidene group, this compound is a potential monomer for various polymerization processes. By analogy with other methylenecycloalkanes, it can be expected to undergo polymerization through different mechanisms.

Cationic Polymerization : The electron-donating nature of the cyclobutane (B1203170) rings can stabilize a cationic intermediate, making the monomer susceptible to cationic polymerization. wikipedia.orgipcm.fr This process is typically initiated by Lewis or protic acids. The polymerization would proceed via the addition of the cationic chain end to the exocyclic double bond of a monomer molecule.

Radical Polymerization : Free radical polymerization of this compound can be initiated by standard radical initiators like peroxides or azo compounds. wikipedia.orglibretexts.org The reaction would involve the successive addition of monomer units to a growing radical chain. wikipedia.org

Ring-Opening Polymerization : Transition metal catalysts can induce the ring-opening polymerization of strained methylenecycloalkanes. acs.org In the case of this compound, this could lead to polymers with repeating units containing the spiro[3.3]heptane skeleton in the polymer backbone.

Polymerization Type Initiator/Catalyst Potential Polymer Structure
CationicLewis Acids (e.g., BF₃, AlCl₃)Head-to-tail addition polymer
RadicalPeroxides, Azo compoundsBranched or linear addition polymer
Ring-OpeningTransition Metal CatalystsPolymer with spirocyclic units in the backbone

The exocyclic double bond of this compound is expected to participate in cycloaddition reactions.

[2+2] Cycloaddition : Photochemical [2+2] cycloadditions with other alkenes can be anticipated to yield spirocyclic cyclobutane derivatives. nih.govharvard.edu Thermal [2+2] cycloadditions with ketenes or other activated systems are also plausible. harvard.edu

[4+2] Cycloaddition (Diels-Alder Reaction) : While less reactive as a dienophile compared to electron-deficient alkenes, this compound could potentially undergo Diels-Alder reactions with electron-rich dienes under forcing conditions.

Standard electrophilic addition reactions are expected to proceed readily across the exocyclic double bond.

Hydrogenation : Catalytic hydrogenation of this compound over catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be expected to saturate the double bond, yielding 2-methylspiro[3.3]heptane.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would likely proceed via a cyclic halonium ion intermediate to give the corresponding 2-(dihalomethyl)spiro[3.3]heptane derivatives.

Reaction Reagents Expected Product
HydrogenationH₂, Pd/C2-Methylspiro[3.3]heptane
BrominationBr₂2-(Dibromomethyl)spiro[3.3]heptane
ChlorinationCl₂2-(Dichloromethyl)spiro[3.3]heptane

The electron-rich exocyclic double bond is susceptible to oxidation by various reagents.

Epoxidation : Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding spiro-epoxide, 2-oxaspiro[2.5]octan-5-one.

Dihydroxylation : Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions, to yield the corresponding diol, (spiro[3.3]heptan-2-ylidene)methanediol.

Reactivity of the Spirocyclic Ring System

The spiro[3.3]heptane framework is characterized by significant ring strain due to the two fused four-membered rings. libretexts.org This strain can be a driving force for reactions that lead to more stable, less strained systems.

Under certain conditions, particularly those involving cationic intermediates, the spiro[3.3]heptane ring system can undergo rearrangements.

Acid-Catalyzed Rearrangements : In the presence of strong acids, protonation of the exocyclic double bond could lead to a tertiary carbocation adjacent to the spirocenter. This intermediate could then undergo a Wagner-Meerwein type rearrangement, leading to ring expansion of one of the cyclobutane rings to a more stable cyclopentane (B165970) ring, resulting in a bicyclic system. The chemistry of methylenecyclobutane (B73084) itself is known to involve ring expansion to cyclopentanone (B42830) in the presence of palladium catalysts. researchgate.net

Transition Metal-Catalyzed Isomerization : Similar to other strained cyclic systems, transition metal catalysts could potentially induce isomerization and rearrangement of the spiro[3.3]heptane skeleton.

Functionalization at Saturated Carbon Positions

The saturated carbon atoms within the spiro[3.3]heptane framework, particularly those adjacent to the spirocenter, exhibit a unique reactivity landscape. The inherent ring strain of the cyclobutane rings can influence the stability of intermediates, thereby directing the regioselectivity of functionalization reactions.

Recent advancements in C-H functionalization offer potential pathways to modify these saturated positions. While direct C-H functionalization of the parent spiro[3.3]heptane has been explored, the presence of the methylidene group in this compound introduces additional complexity. The allylic positions (C1 and C3) are activated towards radical abstraction and other transformative processes. However, functionalization at the more remote C6 and C7 positions remains a significant synthetic challenge, often requiring directing group strategies to achieve selectivity.

PositionReactivityInfluencing Factors
C1, C3Activated (Allylic)Proximity to the double bond, amenable to radical and oxidative functionalization.
C4 (Spirocenter)Sterically hinderedGenerally unreactive towards direct functionalization.
C5, C7Less activatedRequires specific catalytic systems or directing groups for functionalization.

Radical-Mediated Transformations

The spiro[3.3]heptane skeleton is susceptible to radical-mediated transformations, a reactivity pattern that is expected to be enhanced in this compound due to the presence of the exocyclic double bond. The allylic C-H bonds at the C1 and C3 positions are particularly prone to hydrogen atom abstraction, leading to the formation of a resonance-stabilized allylic radical. This intermediate can then undergo a variety of trapping reactions.

For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) would be expected to selectively occur at the allylic positions. Furthermore, radical additions across the double bond are a probable reaction pathway. The regioselectivity of such additions would be dictated by the stability of the resulting radical intermediate. Addition of a radical species to the exocyclic carbon of the methylidene group would generate a tertiary radical at the C2 position, which is stabilized by the adjacent spirocyclic framework.

Nucleophilic and Electrophilic Substitution Reactions

Due to the presence of the double bond, this compound is more likely to undergo addition reactions rather than classical nucleophilic or electrophilic substitution reactions at the sp2 hybridized carbons. However, substitution reactions can be envisaged at the saturated carbons under specific conditions.

Nucleophilic Substitution: Nucleophilic substitution at the saturated carbons of the spiro[3.3]heptane core is generally difficult due to the steric hindrance and the inherent stability of the C-C bonds. However, if a leaving group is present at one of the saturated positions, an S\N2-type reaction could potentially occur, though likely at a slower rate compared to acyclic analogues due to the rigid spirocyclic structure.

Electrophilic Substitution: Direct electrophilic substitution on the saturated framework is highly unlikely. However, electrophilic addition to the double bond is a key reaction pathway. The π-electrons of the methylidene group can act as a nucleophile, attacking an electrophile. This reaction would proceed through a carbocation intermediate. The stability of this carbocation will determine the regiochemical outcome of the addition. Protonation of the exocyclic carbon would lead to a tertiary carbocation at C2, which is a relatively stable intermediate. This carbocation can then be trapped by a nucleophile.

Reaction TypeExpected ReactivityKey Intermediates
Electrophilic AdditionHighTertiary carbocation at C2
Radical AdditionHighTertiary radical at C2
Nucleophilic AdditionLow (requires activation)Anionic species

Mechanistic Studies of this compound Reactions

While specific mechanistic studies on this compound are not extensively documented in the literature, the reaction mechanisms can be inferred from studies on analogous strained bicyclic and methylidenecycloalkane systems.

Electrophilic Additions: The mechanism of electrophilic addition to the exocyclic double bond is expected to proceed in a stepwise manner. The initial step involves the attack of the π-bond on an electrophile (E+), leading to the formation of a carbocation intermediate. The regioselectivity is governed by the formation of the more stable carbocation. In the case of this compound, the formation of the tertiary carbocation at the C2 position is favored over the primary carbocation at the exocyclic methylene (B1212753) carbon. The subsequent step involves the attack of a nucleophile (Nu-) on the carbocation to yield the final addition product. The stereochemistry of the addition would depend on the reaction conditions and the nature of the electrophile and nucleophile.

Radical Reactions: Mechanistic investigations of radical reactions involving similar strained alkenes suggest that both addition and abstraction pathways are plausible. In radical additions, the initiating radical adds to the double bond to form a new radical intermediate. The regioselectivity is again determined by the stability of this intermediate. For this compound, addition to the terminal carbon of the double bond is anticipated to be the dominant pathway. Allylic C-H abstraction by a radical species would proceed via a transition state where the C-H bond is partially broken and a new bond with the radical is partially formed. The resulting resonance-stabilized allylic radical can then participate in further reactions.

Computational studies on related spirocyclic systems could provide valuable insights into the transition state energies and reaction pathways, helping to rationalize the observed reactivity and predict the outcome of new transformations.

Theoretical and Computational Investigations of 2 Methylidenespiro 3.3 Heptane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methylidenespiro[3.3]heptane, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be utilized to determine its electronic structure. These calculations would yield crucial information, including the molecule's optimized geometry, orbital energies (HOMO and LUMO), and the distribution of electron density.

The energetics of the molecule, including its heat of formation and bond energies, could also be calculated. These values are essential for assessing the molecule's stability and predicting its behavior in chemical reactions. While specific data for this compound is not available, a hypothetical table of calculated electronic properties is presented below to illustrate the expected outputs of such a study.

Hypothetical Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Method of Calculation
Energy of HOMO-X.XX eVDFT/B3LYP/6-31G
Energy of LUMO+Y.YY eVDFT/B3LYP/6-31G
HOMO-LUMO GapZ.ZZ eVDFT/B3LYP/6-31G
Dipole MomentD.DD DebyeDFT/B3LYP/6-31G
Heat of FormationΔHfG4(MP2)

Conformational Analysis and Strain Energy Calculations of Spirocyclic Systems

Spirocyclic systems like spiro[3.3]heptane are characterized by significant ring strain due to the constrained geometries of the fused rings. A conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically varying key dihedral angles and calculating the corresponding energies.

Illustrative Strain Energies of Related Carbocycles

CompoundStrain Energy (kcal/mol)
Cyclobutane (B1203170)26.5
Spiro[3.3]heptane(Not available in searches)
Methylenecyclobutane (B73084)(Not available in searches)

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this would involve studying its reactivity, for example, in addition reactions across the double bond or reactions involving the strained spirocyclic core.

Transition State Characterization

To understand the kinetics of a reaction, it is crucial to identify and characterize the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate transition state structures and calculate their energies and vibrational frequencies. A key characteristic of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway and Energy Profile Determination

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves calculating the energies of all stationary points and connecting them to construct a reaction energy profile. This profile provides a visual representation of the energy changes that occur during the reaction, including the activation energy, which is a critical factor in determining the reaction rate.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space. This method is particularly useful for sampling the different conformations the molecule can adopt at a given temperature and understanding the flexibility of the spirocyclic system.

Chemoinformatics and Predictive Modeling for Chemical Properties

Chemoinformatics utilizes computational methods to predict the physicochemical properties and biological activities of molecules based on their structure. For this compound, various chemoinformatic models could be employed to predict properties such as its solubility, boiling point, and potential toxicity. These predictions are based on quantitative structure-property relationships (QSPRs) and quantitative structure-activity relationships (QSARs) derived from large datasets of known compounds.

Predicted Physicochemical Properties via Chemoinformatics (Illustrative)

PropertyPredicted ValuePrediction Method
LogP (Octanol-Water Partition Coefficient)X.XXALOGPS
Boiling PointYYY.Y °CGroup Contribution Method
Molar RefractivityZZ.ZZ cm3Crippen's Fragmentation

Advanced Applications and Future Research Directions

Utility as Versatile Building Blocks in Complex Organic Synthesis

The spiro[3.3]heptane core is increasingly recognized as a crucial building block in the synthesis of complex organic molecules. Its rigid, three-dimensional structure provides a predictable and constrained conformation, which is highly desirable in drug discovery and the creation of novel materials. Researchers have developed practical, large-scale syntheses for various functionalized spiro[3.3]heptane derivatives, including those with trifluoromethyl groups. chemrxiv.orgresearchgate.net These synthetic routes enable the production of a wide array of mono- and bifunctional building blocks such as alcohols, amines, carboxylic acids, and amino acids on a gram to multigram scale. researchgate.net

The preparation of these versatile modules, including various azaspiro[3.3]heptanes, allows for the introduction of multiple exit vectors, making them significant for creating diverse and complex molecular architectures. nih.govnih.gov The thermal reaction of keteniminium ions with alkenes, for instance, has been utilized to prepare monosubstituted and disubstituted spiro[3.3]heptanones. nih.gov The availability of these functionalized spirocyclic systems provides chemists with powerful tools to explore novel chemical space and construct intricate molecular designs. enamine.net

Integration into Novel Materials Science Architectures

The unique geometry of the spiro[3.3]heptane scaffold makes it an attractive component for the development of new materials with tailored properties.

Design of Spiro[3.3]heptane-Based Polymeric Materials

The incorporation of spiro[3.3]heptane units into polymer chains can impart unique properties such as increased rigidity and thermal stability. While the broader application in polymer chemistry is an active area of interest, specific examples include polymers of intrinsic microporosity (PIMs) derived from structurally related spiro-compounds like spirobischromane. These polymers, known for their rigid and contorted structures, can form robust films with potential applications in gas separation. The development of spiro[3.3]heptane-based polymers follows a similar principle, aiming to leverage the scaffold's rigidity to create advanced materials.

Development of Chiral Spiro[3.3]heptane Linkers in Metal-Organic Frameworks (MOFs)

Chiral spiro skeletons are proving to be highly effective in the construction of robust and porous chiral metal-organic frameworks (CMOFs). A notable example involves the synthesis of a chiral MOF, DUT-7, from an enantiopure spirobiindane-dicarboxylic acid linker and zinc nitrate. nih.gov This framework exhibits a novel topology where the Zn4O clusters are arranged in a trigonal-prismatic manner, a departure from the typical octahedral coordination seen in similar MOFs. nih.gov The use of such chiral spiro linkers can lead to MOFs with unique network topologies and pore systems, which are highly stable and have potential applications in asymmetric catalysis and enantioselective separations. The flexible coordination of the metal atoms in these frameworks also suggests potential for catalytic activity. nih.gov

Application in Liquid Crystal Technology

The spiro[3.3]heptane ring system has been investigated as a component in liquid crystal molecules. tandfonline.com Its rigid, non-aromatic structure can act as an effective chain "stiffener," which is a desirable characteristic for promoting nematic properties in liquid crystals. tandfonline.com In comparative studies with other cyclic systems like cyclobutane (B1203170), esters containing the spiro[3.3]heptane moiety have been synthesized and their mesomorphic properties evaluated. tandfonline.comresearchgate.net For example, a spiro[3.3]heptane-containing ester with a pentyl chain was found to exhibit a smectic A to nematic transition at a relatively high temperature of 129.5°C. tandfonline.com These findings indicate that the spiro[3.3]heptane core can be a valuable component in designing new liquid crystal materials with specific phase behaviors and properties. tandfonline.com

Role of Spiro[3.3]heptane as a Bioisostere in Molecular Design

In medicinal chemistry, the concept of bioisosterism—where one functional group is replaced by another with similar properties to improve potency, selectivity, or pharmacokinetic profiles—is a cornerstone of drug design. The spiro[3.3]heptane scaffold has emerged as a successful three-dimensional, saturated bioisostere for the commonly used benzene (B151609) ring. nih.gov

Strategies for Benzene Bioisosterism

The phenyl ring is a prevalent feature in over 500 approved drugs, but its aromatic nature can lead to metabolic instability. chemrxiv.org Saturated, C(sp3)-rich scaffolds are therefore sought as replacements to overcome these limitations. nih.gov The spiro[3.3]heptane core has been successfully employed as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings. nih.govchemrxiv.org This means that unlike other benzene bioisosteres that maintain the linear arrangement of substituents, spiro[3.3]heptane introduces a distinct three-dimensional vector for substituents.

This strategy has been validated by incorporating the spiro[3.3]heptane scaffold into the structures of several FDA-approved drugs. chemrxiv.org The resulting patent-free analogs demonstrated high biological activity. nih.govenamine.net

Table 1: Examples of Spiro[3.3]heptane as a Benzene Bioisostere in Drug Analogs

Original Drug Substituted Phenyl Ring Spiro[3.3]heptane Replacement Outcome
Sonidegib meta-substituted benzene The spiro[3.3]heptane core replaced the meta-benzene ring. nih.govenamine.net The resulting analog showed high potency. nih.gov
Vorinostat Phenyl group The spiro[3.3]heptane scaffold was substituted for the phenyl ring. nih.govenamine.net The saturated analog demonstrated significant biological activity. nih.gov
Benzocaine para-substituted benzene The para-benzene ring was replaced with the spiro[3.3]heptane core. nih.govenamine.net The new analog exhibited high potency in biological assays. nih.govenamine.net

This bioisosteric replacement has been shown to yield saturated, patent-free drug analogs that retain high potency, highlighting the significant potential of the spiro[3.3]heptane scaffold in developing new and improved therapeutics. nih.govchemrxiv.org

Exploration of Bioisosteric Replacements for Aliphatic Rings

The rigid, three-dimensional structure of the spiro[3.3]heptane core makes it an attractive scaffold for bioisosteric replacement of common aliphatic rings in drug discovery. rsc.org This strategy aims to improve physicochemical properties, enhance target selectivity, and secure novel intellectual property. While much attention has been given to its role as a benzene bioisostere, its application as a replacement for saturated aliphatic heterocycles is a burgeoning field of research. nih.gov

Heterocyclic derivatives of spiro[3.3]heptane have been successfully employed as rigid analogs for several widely used aliphatic rings. rsc.org The introduction of heteroatoms into the spirocyclic framework allows for the modulation of properties such as solubility, basicity, and hydrogen bonding capacity, while the rigid structure can lock in favorable conformations for binding to biological targets. rsc.orgnih.gov

For example, 2,6-diazaspiro[3.3]heptane has been effectively used as a bioisostere for piperazine (B1678402). rsc.org In one notable case, replacing the piperazine ring in the drug Olaparib with this spirocyclic analog led to a significant improvement in target selectivity. rsc.org Similarly, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane are recognized as valuable, more water-soluble bioisosteres for the piperidine (B6355638) core. rsc.org The development of spirocyclic analogs for other common aliphatic heterocycles is an active area of investigation, with 1-oxaspiro[3.3]heptane being explored as a potential replacement for tetrahydro-2H-pyrane and 1,2-diazaspiro[3.3]heptane as a rigidified version of hexahydropyridazine. rsc.org

Below is a table summarizing the emerging bioisosteric relationships between heterocyclic spiro[3.3]heptanes and common aliphatic rings.

Spiro[3.3]heptane AnalogAliphatic Ring BioisostereReference
2,6-Diazaspiro[3.3]heptanePiperazine rsc.org
2-Azaspiro[3.3]heptanePiperidine rsc.org
1-Azaspiro[3.3]heptanePiperidine rsc.org
Azaspiro[3.3]heptanes1,3-Heteroatom-substituted cyclohexanes nih.gov
1-Oxaspiro[3.3]heptaneTetrahydro-2H-pyrane rsc.org
1,2-Diazaspiro[3.3]heptaneHexahydropyridazine rsc.org

Exploration of Novel Reactivity Pathways for the Spiro[3.3]heptane Core

The inherent ring strain of the spiro[3.3]heptane skeleton drives unique chemical reactivity and provides avenues for the development of novel synthetic methodologies. Researchers are actively exploring new ways to both construct this strained core and functionalize it in regio- and stereospecific ways.

One innovative approach to forming the spiro[3.3]heptan-1-one motif involves a 'strain-relocating' semipinacol rearrangement. nih.gov This method utilizes the reaction of a 1-bicyclobutylcyclopropanol intermediate, which, in the presence of acid, undergoes a rearrangement to yield the spiro[3.3]heptan-1-one. nih.gov This process is highly efficient and stereospecific, leveraging the strain of the bicyclobutane and cyclopropanol (B106826) starting materials to drive the formation of the desired spirocycle. nih.gov

Other synthetic strategies for building the spiro[3.3]heptane scaffold include [2+2] cycloaddition reactions. nih.gov For instance, the construction of the second cyclobutane ring can be achieved through the addition of dichloroketene (B1203229) to a methylenecyclobutane (B73084) precursor. nih.gov The reactivity of functional groups on the core is also a subject of study; standard olefination reactions like the Wittig reaction can fail on sterically hindered spirocyclic ketones, necessitating the use of alternative methods like the Tebbe protocol. nih.gov

Furthermore, the functionalized spiro[3.3]heptane core can serve as a precursor for generating other reactive species. The decomposition of N-tosylhydrazones derived from spiro[3.3]heptanone, for example, can lead to the formation of spiro[3.3]heptane carbene intermediates. researchgate.net This reactivity is characteristic of transformations like the Bamford-Stevens and Shapiro reactions and opens pathways to further derivatization and cross-coupling reactions. researchgate.net

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry and theoretical modeling are indispensable tools for understanding the unique properties of the spiro[3.3]heptane system and for guiding the design of new molecules and experiments. These theoretical insights provide a rational basis for the application of spiro[3.3]heptanes in medicinal chemistry and materials science. barbatti.org

A key area of theoretical investigation is the three-dimensional structure of the spiro[3.3]heptane core and how it compares to the scaffolds it is designed to replace. Exit Vector Plot (EVP) analysis is a computational tool used to characterize the spatial arrangement of substituents attached to the core. chemrxiv.orgchemrxiv.org This analysis has been crucial in demonstrating that spiro[3.3]heptane can mimic the non-collinear exit vectors of meta- and para-substituted phenyl rings, a key insight that has guided its successful use as a benzene bioisostere. chemrxiv.org

Theoretical calculations are also used to predict key physicochemical properties. For instance, calculated lipophilicity (clogP) and acidity (pKa) values for novel spiro[3.3]heptane derivatives can be compared with experimental measurements to build predictive models. chemrxiv.orgchemrxiv.org These models help medicinal chemists to fine-tune the properties of drug candidates. For example, replacing a phenyl ring with a spiro[3.3]heptane core was predicted and confirmed to decrease lipophilicity, a desirable modification in drug design. chemrxiv.org

The table below presents a comparison of key geometric parameters for the spiro[3.3]heptane scaffold and a para-substituted phenyl ring, as determined by computational analysis. These parameters quantify the distinct three-dimensional shape that theoretical models help to elucidate.

Geometric ParameterSpiro[3.3]heptanepara-Phenyl RingReference
Dihedral angle (θ)129-130°~0° chemrxiv.org
Plane angle (φ)22.8-29.7°0.6-2.2° chemrxiv.org

These theoretical studies not only rationalize observed experimental outcomes but also guide the de novo design of spiro[3.3]heptane-containing molecules with tailored structural, electronic, and physicochemical properties for specific applications. barbatti.org

Q & A

Q. What are the optimal synthetic routes for 2-Methylidenespiro[3.3]heptane, and how can reaction conditions be optimized for high yields?

The synthesis of spirocyclic compounds like this compound often involves cyclization strategies. For example, lithium aluminum hydride (LiAlH₄) is used for reducing precursors, followed by ring-closure reactions with sulfonamides or other nucleophiles to form the spiro scaffold . Key parameters include:

  • Temperature control : Maintaining low temperatures (−78°C to 0°C) prevents side reactions during cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) can facilitate cross-coupling steps in multi-path syntheses .
    Yields >70% are achievable with these methods, as demonstrated in analogous spiro[3.3]heptane derivatives .

Q. How can the structural rigidity and stereochemistry of this compound be characterized experimentally?

Advanced analytical techniques are critical:

  • X-ray crystallography : Resolves the spirocyclic geometry and confirms bond angles/planarity .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish methylidene protons (δ 4.5–5.5 ppm) and sp³-hybridized carbons in the bicyclic system .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric strain and validate experimental data .

Advanced Research Questions

Q. How does the spirocyclic structure of this compound influence its bioactivity in enzyme inhibition studies?

The rigid spiro scaffold mimics natural substrates, enabling selective binding to enzyme active sites. For instance:

  • Kinase inhibition : Analogous 2-azaspiro[3.3]heptane derivatives inhibit CDK1/2/5 by occupying the ATP-binding pocket via hydrophobic interactions .
  • Mechanistic insights : Molecular docking (AutoDock Vina) reveals that the methylidene group enhances van der Waals contacts, while the spiro core reduces conformational entropy, improving binding affinity .
    Contrastingly, non-spiro analogs (e.g., piperidines) show lower potency due to flexible backbones .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Reactivity mapping : Fukui indices (DFT-based) identify electrophilic regions (e.g., methylidene carbon) prone to nucleophilic attack .
  • Transition-state modeling : IRC (Intrinsic Reaction Coordinate) analysis predicts regioselectivity in SN2 reactions .
  • Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction rates, with DMSO accelerating substitutions by stabilizing charged intermediates .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for spiro[3.3]heptane derivatives?

Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Comparative SAR tables : Tabulate bioactivity of analogs (e.g., methyl vs. ethyl substitutions) to isolate steric/electronic contributions (Table 1) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., proliferation IC₅₀) to confirm target engagement .
  • Crystallographic overlay : Compare ligand-enzyme complexes (e.g., PDB structures) to identify non-canonical binding modes .

Methodological Considerations

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation .
  • Microwave-assisted synthesis : Accelerates reactions at high temperatures, overcoming kinetic barriers .
  • Directed C–H activation : Rhodium catalysts (e.g., Rh₂(OAc)₄) selectively functionalize less hindered positions .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity for spiro[3.3]heptane derivatives with similar substituents?

Potential factors include:

  • Conformational flexibility : Ethyl-substituted analogs may adopt multiple binding poses, reducing potency compared to methyl derivatives .
  • Assay conditions : Variations in pH or ionic strength (e.g., kinase buffer composition) alter ligand-protein interactions .
  • Metabolic stability : Fluorinated derivatives (e.g., 6-fluoro analogs) exhibit prolonged half-lives in vivo, skewing cellular vs. enzymatic activity .

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